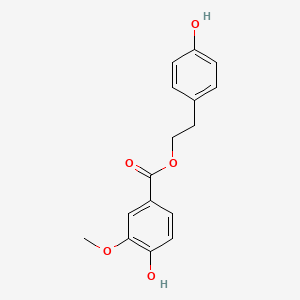

p-Hydroxyphenethyl vanillate

Descripción general

Descripción

P-Hydroxyphenethyl vanillate is a natural compound isolated from the herbs of Notopterygium forbesii . It is a white to yellowish crystalline powder with an aromatic smell and is often used as an additive in the food and flavor industries .

Synthesis Analysis

The synthesis of vanillin, a compound related to this compound, has been extensively studied. It can be synthesized through various methodologies, including enzymatic, microbial, and immobilized systems . A study has shown that vanillin can be produced from creosol using a bacterial strain, Klebsiella pneumoniae P27 .Molecular Structure Analysis

The molecular formula of this compound is C16H16O5 . The structure has been confirmed by techniques such as HPLC, NMR, and MS .Physical And Chemical Properties Analysis

This compound is soluble in alcohol and ether solvents at room temperature, almost insoluble in water . It has an aromatic smell and can be used for the role of fragrant and flavoring .Aplicaciones Científicas De Investigación

Microbial Metabolism and Biotechnological Applications

- Metabolism by Pseudomonas fluorescens : A strain of Pseudomonas fluorescens utilizes vanillate (4-hydroxy-3-methoxybenzoate) but not p-hydroxybenzoate. It employs a hydroxylase in the initial step of vanillate metabolism, producing methoxyhydroquinone, a derivative relevant for commercial production from renewable resources (El-Mansi & Anderson, 2004).

Enzymatic Characterization and Applications

- Vanillate Hydroxylase in Sporotrichum pulverulentum : An intracellular enzyme in Sporotrichum pulverulentum, vanillate hydroxylase, oxidatively decarboxylates vanillic acid to methoxyhydroquinone. This enzyme's purification and characterization are essential for understanding its application in lignin degradation (Buswell, Eriksson, & Pettersson, 1981).

Analytical and Sensor Applications

- Electrochemical Sensing of Vanillin : Vanillin (4-hydroxy-3-methoxybenzaldehyde), closely related to p-hydroxyphenethyl vanillate, is sensed using an electrochemical sensor made of fluorine-doped reduced graphene oxide and gold nanoparticles. This application is significant in the food and beverage industry for detecting vanillin (Manikandan, Boateng, Durairaj, & Chen, 2022).

Pathway and Catabolic Studies

- p-Hydroxycinnamate Catabolism in Soil Bacteria : Rhodococcus jostii RHA1 catabolizes p-hydroxycinnamates like ferulate through vanillate and the β-ketoadipate pathway. The study of its catabolism enhances our understanding of the bacterial degradation of aromatics from renewable feedstocks (Otani, Lee, Casabon, & Eltis, 2014).

Genetic Engineering and Gene Expression Studies

- Vanillate-Induced Gene Expression in Caulobacter crescentus : Research on Caulobacter crescentus shows vanillate-regulated promoters, useful for genetic manipulation and inducible gene expression in microbiological studies (Thanbichler, Iniesta, & Shapiro, 2007).

Propiedades

IUPAC Name |

2-(4-hydroxyphenyl)ethyl 4-hydroxy-3-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O5/c1-20-15-10-12(4-7-14(15)18)16(19)21-9-8-11-2-5-13(17)6-3-11/h2-7,10,17-18H,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFWLQIYIQOGIJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)OCCC2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.